molecular formula C6H15NO B3051524 4-methoxy-N-methylbutan-1-amine CAS No. 34317-40-3

4-methoxy-N-methylbutan-1-amine

Cat. No.: B3051524
CAS No.: 34317-40-3
M. Wt: 117.19 g/mol
InChI Key: MNJUYFSNXVZTKS-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylbutan-1-amine is an organic compound with the molecular formula C6H15NO It is a derivative of butan-1-amine, where the hydrogen atom on the nitrogen is replaced by a methyl group and the hydrogen atom on the fourth carbon is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methylbutan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methoxybutanal with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the direct N-methylation of 4-methoxybutan-1-amine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), sulfonates (e.g., tosyl chloride)

Major Products Formed

    Oxidation: 4-Methoxybutanal, 4-methoxybutanoic acid

    Reduction: 4-Methoxybutan-1-amine, 4-methoxybutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-N-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways. Its structural similarity to naturally occurring amines makes it a useful tool in biochemical research.

    Industry: Used in the production of fine chemicals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methylbutan-1-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybutan-1-amine: Lacks the N-methyl group, which can affect its reactivity and biological activity.

    N-Methylbutan-1-amine: Lacks the methoxy group, resulting in different chemical properties and applications.

    4-Methoxy-N-methylbenzylamine:

Uniqueness

4-Methoxy-N-methylbutan-1-amine is unique due to the presence of both methoxy and N-methyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-methoxy-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-7-5-3-4-6-8-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJUYFSNXVZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306475
Record name 4-methoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34317-40-3
Record name NSC176895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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